molecular formula C16H21N3O2 B13672836 6-(1-Boc-3-pyrrolidinyl)-1H-indazole

6-(1-Boc-3-pyrrolidinyl)-1H-indazole

Cat. No.: B13672836
M. Wt: 287.36 g/mol
InChI Key: ASLMXKQMVBQBDJ-UHFFFAOYSA-N
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Description

6-(1-Boc-3-pyrrolidinyl)-1H-indazole is a high-purity chemical reagent exclusively for research and development applications. This advanced synthetic intermediate features a 1H-indazole heterocyclic system substituted at the 6-position with a 1-Boc-3-pyrrolidinyl group. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the molecule's synthetic utility by providing orthogonal protection for further functionalization, making this compound particularly valuable for constructing more complex molecular architectures. Researchers primarily utilize this compound as a key building block in the synthesis of novel bioactive molecules, especially in central nervous system (CNS) drug discovery programs. The structural motif of pyrrolidinyl-substituted indazoles has been investigated for potential application in treating psychoses, depression, pain, and convulsions . With a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol , this compound is typically supplied with a guaranteed purity of ≥95% . Proper handling and storage under inert atmosphere are recommended to preserve the integrity of the acid-labile Boc protecting group. This product is intended for research use only and is not approved for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 3-(1H-indazol-6-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-7-6-13(10-19)11-4-5-12-9-17-18-14(12)8-11/h4-5,8-9,13H,6-7,10H2,1-3H3,(H,17,18)

InChI Key

ASLMXKQMVBQBDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Synthetic Methodologies for the 6 1 Boc 3 Pyrrolidinyl 1h Indazole Framework

Retrosynthetic Analysis of the 6-(1-Boc-3-pyrrolidinyl)-1H-Indazole Structure

A retrosynthetic analysis of this compound identifies two primary disconnection points. The most straightforward approach involves disconnecting the carbon-carbon bond between the C6 position of the indazole ring and the C3 position of the pyrrolidine (B122466) ring. This suggests a cross-coupling reaction as the final step, linking a 6-halo-1H-indazole derivative with a suitable organometallic pyrrolidine reagent.

Alternatively, the indazole ring itself can be deconstructed. This leads to two main strategies based on the final bond formation to create the bicyclic system:

N-N Bond Formation: This approach disconnects the N1-N2 bond, leading back to a 2-amino-4-(1-Boc-3-pyrrolidinyl)benzylamine or a related derivative that can undergo an oxidative cyclization. organic-chemistry.orgacs.org Another N-N bond-forming strategy involves the reductive cyclization of a 2-nitro-4-(1-Boc-3-pyrrolidinyl)benzylamine derivative. researchgate.net

C-N Bond Formation: Disconnecting the C7a-N1 bond points towards an intramolecular C-H amination of an arylhydrazone precursor. This would involve a hydrazone formed from a 4-(1-Boc-3-pyrrolidinyl)benzaldehyde or ketone. nih.gov

These disconnections highlight the key precursors and strategic bond formations necessary for the synthesis of the target molecule.

Precursor Identification and Sourcing Strategies

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are derivatives of both indazole and pyrrolidine.

Indazole Precursors: For strategies involving late-stage introduction of the pyrrolidine moiety, precursors such as 6-bromo-1H-indazole or 6-iodo-1H-indazole are required. These are typically synthesized from the corresponding bromo- or iodo-substituted anilines via diazotization followed by reduction.

Pyrrolidine Precursors: The Boc-protected pyrrolidinyl group can be introduced using tert-butyl 3-(dihydroxyboryl)pyrrolidine-1-carboxylate for Suzuki couplings or via other organometallic variants. The synthesis of such pyrrolidine derivatives often starts from commercially available materials like Boc-protected trans-4-hydroxy-L-proline. mdpi.com

Combined Precursors: For syntheses that build the indazole ring last, a key intermediate would be a disubstituted benzene (B151609) derivative, such as 1-bromo-2-methyl-4-(1-Boc-3-pyrrolidinyl)benzene or 2-amino-4-(1-Boc-3-pyrrolidinyl)benzonitrile. These precursors require multi-step syntheses to install the necessary functional groups on the benzene ring prior to indazole formation.

Sourcing strategies for these precursors involve either direct purchase from commercial suppliers if available or multi-step laboratory synthesis from simpler starting materials.

Formation of the Indazole Core

The construction of the indazole ring is a pivotal part of the synthesis and can be achieved through various cyclization strategies.

These methods involve the formation of the N1-N2 bond as the key ring-closing step.

The formation of an indazole ring from oxime or hydrazone precursors is a well-established method. axispharm.comnih.govkhanacademy.org One common approach is the [3+2] annulation of arynes with hydrazones. organic-chemistry.orgnih.gov In the context of the target molecule, this could involve the reaction of an in-situ generated aryne with a hydrazone, although this is more common for synthesizing 3-substituted indazoles.

A more direct route involves the intramolecular cyclization of substituted phenylhydrazones. For instance, a suitably substituted 2-nitrobenzylamine derivative can undergo a base-catalyzed cascade N-N bond-forming reaction to yield the indazole core. researchgate.net Similarly, the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648) provides a practical route to indazoles, avoiding side reactions like the Wolf-Kishner reduction. researchgate.net This strategy could be adapted by starting with a 2-fluoro-5-(1-Boc-3-pyrrolidinyl)benzaldehyde.

Precursor TypeReagents & ConditionsProduct TypeReference
2-Aminomethyl-phenylamine(NH₄)₂MoO₄, H₂O₂1H-Indazole organic-chemistry.org
3-Amino-3-(2-nitroaryl)propanoic acidBase, Nucleophile/Solvent (e.g., Ethanolamine)Indazole acetic acid researchgate.net
o-Fluorobenzaldehyde O-methyloximeHydrazine1H-Indazole researchgate.net
Aryne and N-TosylhydrazoneCsF, 18-crown-63-Substituted 1H-Indazole nih.gov

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical reagents for forming N-N bonds. nih.gov Anodic oxidation can be used to generate nitrogen-centered radicals from arylhydrazone precursors, which then undergo intramolecular cyclization to form the indazole ring. rsc.org This catalyst- and chemical oxidant-free method provides an atom-economical approach to 1H-indazoles. rsc.org Another electrochemical strategy involves the synthesis of 1H-indazole N-oxides, which can be subsequently deoxygenated. nih.gov These electrochemical approaches could potentially be applied to a precursor bearing the 1-Boc-3-pyrrolidinyl substituent at the appropriate position on the arylhydrazone.

MethodPrecursorKey FeaturesReference
Oxidative Radical CyclizationArylhydrazoneMetal catalyst-free, chemical oxidant-free rsc.org
Synthesis of N-OxidesOxime precursorForms 1H-indazole N-oxides, subsequent deoxygenation needed nih.gov
Oxo-amination of 2H-Indazoles2H-IndazoleSupporting-electrolyte free, forms indazolylindazolones nih.gov

An alternative to forming the N-N bond is to form one of the C-N bonds of the heterocyclic ring. A prominent method in this category is the intramolecular C-H amination of arylhydrazones. This reaction can be mediated by various oxidants, such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA), or catalyzed by transition metals. nih.gov For example, silver(I)-mediated intramolecular oxidative C-H bond amination has been shown to be effective. nih.gov This strategy would begin with a hydrazone derived from a 4-(1-Boc-3-pyrrolidinyl)phenyl ketone or aldehyde, which upon treatment with an appropriate catalyst or oxidant, would undergo cyclization to form the this compound framework.

Aryne Annulation Protocols

Aryne annulation provides a versatile route to substituted indazoles through a [3+2] cycloaddition approach. This methodology involves the in-situ generation of a highly reactive aryne intermediate, which then reacts with a suitable three-atom component, such as a hydrazone, to form the indazole ring. The reaction of readily accessible 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates is a direct, one-step route to pharmaceutically important 1-alkylindazoles. nih.gov This process can be achieved through one-pot NCS-chlorination/aryne annulation or Ac2O-acylation/deprotection/aromatization protocols, offering high yields. nih.gov

For the synthesis of a 6-substituted indazole, the corresponding 4-substituted aryne precursor would be required. The reaction between arynes and hydrazones can be influenced by the reaction conditions, leading to different substitution patterns on the resulting indazole. For instance, N-tosylhydrazones can yield 3-substituted indazoles, while N-aryl/alkylhydrazones can produce 1,3-disubstituted indazoles. google.com These reactions are typically conducted under mild conditions and can accommodate a range of functional groups. google.com

Reaction TypeKey ReactantsTypical ConditionsProduct
Aryne Annulationo-(trimethylsilyl)aryl triflate, HydrazoneCsF, MeCN or THF, 65-70 °CSubstituted 1H-Indazole

Transition Metal-Catalyzed Cyclization Strategies

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized indazoles, often proceeding through C-H activation and annulation pathways. These methods offer high efficiency and regioselectivity. Designing new synthetic strategies for indazoles is a prominent topic in contemporary research, with transition-metal-catalyzed C–H activation/annulation sequences being a favorable tool for constructing functionalized indazole derivatives. nih.gov

Various transition metals, including rhodium, palladium, and copper, have been employed to catalyze the formation of the indazole ring. For example, Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides efficient access to 1H-indazoles. chiralen.com The synthesis of indazoles can also be achieved through palladium-catalyzed intramolecular C-H amination of N-aryl-N-arylhydrazones. Furthermore, recent developments have focused on the use of earth-abundant and less toxic metals like cobalt for C-H functionalization/cyclization cascades to produce indazoles.

Catalyst SystemStarting MaterialsKey Transformation
Rh(III)/Cu(II)Ethyl benzimidates, NitrosobenzenesC-H activation/annulation
Palladiumo-haloaryl N-tosylhydrazonesIntramolecular C-H amination
Cobalt(III)Azoxybenzenes, AlkynesC-H activation/cyclization

Stereoselective Introduction of the 3-Pyrrolidinyl Moiety at the C-6 Position

The introduction of the chiral 3-pyrrolidinyl group at the C-6 position of the indazole core is a pivotal step that defines the target molecule's stereochemistry. This can be accomplished through either functionalization of a pre-formed indazole or by incorporating the pyrrolidine moiety into one of the precursors for the indazole synthesis.

Directed Functionalization at C-6

Directing groups can be employed to achieve regioselective functionalization of the indazole C-6 position. While direct C-H activation at the C-6 position of indazole is challenging, the use of a directing group at the N-1 position can facilitate metalation at the adjacent C-7 position. However, achieving selective functionalization at the more remote C-6 position often requires a multi-step sequence.

One potential strategy involves the initial installation of a halogen, such as bromine, at the C-6 position of the indazole. This can be achieved through electrophilic bromination of the indazole core. The resulting 6-bromo-1H-indazole then serves as a versatile handle for subsequent cross-coupling reactions.

Coupling Reactions for Pyrrolidine Incorporation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for forming the C-C or C-N bond between the indazole C-6 position and the pyrrolidine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a 6-haloindazole (e.g., 6-bromo-1H-indazole) with a suitable organoboron reagent, such as N-Boc-3-pyrrolidinylboronic acid or its corresponding MIDA boronate ester. The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles has been reported to proceed in good to excellent yields under mild conditions. nih.gov Challenges can arise from the inhibitory effect of the unprotected N-H group of the indazole on the palladium catalyst, but specific ligand and precatalyst systems have been developed to overcome this issue. nih.gov

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be employed to couple a 6-haloindazole with a protected aminopyrrolidine, such as tert-butyl 3-aminopyrrolidine-1-carboxylate. This approach would lead to a 6-(amino-substituted)-indazole, which would then require further manipulation to form the desired pyrrolidinyl ring. A more direct approach would be the amination with a pre-formed pyrrolidine, though this is less common for C-C bond formation.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. A potential route would involve the reaction of a 6-haloindazole with a pre-formed N-Boc-3-zincio-pyrrolidine. This method has been successfully applied in the enantioconvergent cross-coupling of racemic α-zincated N-Boc-pyrrolidine with unactivated secondary halides. nih.gov

Coupling ReactionIndazole SubstratePyrrolidine ReagentCatalyst/Ligand System
Suzuki-Miyaura6-Bromo-1H-indazoleN-Boc-3-pyrrolidinylboronic acidPd(OAc)2 / SPhos
Buchwald-Hartwig6-Bromo-1H-indazoletert-butyl 3-aminopyrrolidine-1-carboxylatePd2(dba)3 / Xantphos
Negishi6-Bromo-1H-indazoleN-Boc-3-zincio-pyrrolidineNiCl2·glyme / Chiral diamine ligand

Strategic Installation and Manipulation of the N-Boc Protecting Group on the Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Chemo- and Regioselective Protection Protocols

The introduction of the Boc group onto the pyrrolidine nitrogen can be achieved either before or after the coupling reaction with the indazole core.

If the coupling reaction is performed with an unprotected 3-pyrrolidinyl moiety, the resulting 6-(pyrrolidin-3-yl)-1H-indazole (CAS No. 1158767-28-2) would require subsequent N-protection. chiralen.com The selective protection of the pyrrolidine nitrogen in the presence of the two indazole nitrogens is generally straightforward due to the higher basicity and nucleophilicity of the secondary amine in the pyrrolidine ring. The reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).

Chemical Reactivity and Derivatization of 6 1 Boc 3 Pyrrolidinyl 1h Indazole

Functional Group Transformations on the Indazole Ring System

The indazole ring is an electron-rich heteroaromatic system. The presence of two nitrogen atoms in the pyrazole (B372694) portion of the molecule makes it a weak base and allows for reactions such as N-alkylation and N-acylation. The C-3 position of the indazole ring is analogous to the C-2 position of indole (B1671886) and is susceptible to attack by electrophiles and can also be functionalized through metal-catalyzed C-H activation methodologies.

The presence of two nitrogen atoms in the indazole ring allows for the formation of two possible regioisomers upon N-substitution: the N-1 and N-2 substituted products. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.org However, direct alkylation of 1H-indazoles often leads to a mixture of both N-1 and N-2 substituted products. beilstein-journals.orgbeilstein-journals.org The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic and steric nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov

N-Alkylation: The N-alkylation of indazoles is a common transformation but achieving high regioselectivity can be challenging. nih.gov A mixture of N-1 and N-2 alkylated products is often formed, and the ratio is influenced by the reaction conditions. beilstein-journals.orgresearchgate.net For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for promoting N-1 selective alkylation of various substituted indazoles. beilstein-journals.orgnih.gov Conversely, Mitsunobu conditions have been observed to favor the formation of the N-2 regioisomer. beilstein-journals.org The choice of base and solvent can play a crucial role; for example, solvent-dependent regioselectivity has been observed when using sodium bis(trimethylsilyl)amide (NaHMDS) in either THF or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

N-Acylation: In contrast to alkylation, N-acylation of indazoles generally proceeds with high regioselectivity for the N-1 position. nih.gov This selectivity is attributed to the thermodynamic stability of the N-1 acyl indazole. It is believed that even if some N-2 acylation occurs, the product can isomerize to the more stable N-1 regioisomer. nih.gov An electrochemical method for the selective N-1 acylation of indazoles has also been developed, involving the reduction of indazoles to indazole anions followed by reaction with acid anhydrides. organic-chemistry.org A one-pot direct N-1 acylation of indazole with carboxylic acids has been achieved using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, providing high yields and selectivities. researchgate.netresearchmap.jp

Table 1: Regioselectivity of N-Alkylation under Various Conditions
Reaction ConditionsMajor ProductReference
NaH in THFN-1 beilstein-journals.org, nih.gov
Mitsunobu (e.g., n-pentanol, DBAD, PPh3)N-2 beilstein-journals.org
NaHMDS in THF or DMSOSolvent-dependent researchgate.net, nih.gov
K2CO3 in DMFMixture of N-1 and N-2 nih.gov

The regiochemical outcome of N-alkylation is significantly influenced by the steric and electronic properties of the substituents on the indazole ring. beilstein-journals.orgnih.gov

Electronic Effects: Electron-withdrawing groups on the indazole ring can have a pronounced effect on the N-1/N-2 ratio. For example, indazoles bearing a nitro (NO2) or carboxymethyl (CO2Me) group at the C-7 position have shown excellent N-2 regioselectivity. beilstein-journals.orgnih.gov This is attributed to the electron-withdrawing nature of these groups, which decreases the electron density at N-1, making N-2 the more nucleophilic site.

Steric Effects: Steric hindrance around the N-1 position can favor alkylation at the less hindered N-2 position. For instance, bulky substituents at the C-7 position would sterically encumber the N-1 position, directing incoming electrophiles to N-2. Conversely, bulky groups at the C-3 position have been shown to lead to very high (>99%) N-1 regioselectivity when using NaH in THF. beilstein-journals.orgnih.govnih.gov This is likely due to the steric clash that would occur between the C-3 substituent and the incoming alkyl group if attack were to happen at N-2. Computational studies have shown that for indazoles with simple C-3 alkyl groups, as the steric hindrance of the substituent increases, the energy difference between the transition states for N-1 and N-2 alkylation becomes smaller. wuxibiology.com

Table 2: Influence of Substituent Position on N-Alkylation Regioselectivity
Substituent PositionSubstituent TypePreferred Site of AlkylationReference
C-3Bulky (e.g., tert-butyl, carboxymethyl)N-1 beilstein-journals.org, nih.gov, nih.gov
C-7Electron-withdrawing (e.g., NO2, CO2Me)N-2 beilstein-journals.org, nih.gov

The C-3 position of the indazole ring is a key site for introducing molecular diversity. While less reactive than the nitrogen atoms, it can be functionalized through various methods, including electrophilic substitution and modern cross-coupling reactions.

Halogenation at the C-3 position of indazoles provides versatile intermediates for further synthetic manipulations, such as cross-coupling reactions. chim.it

Iodination: C-3 iodination of indazoles can be achieved using iodine (I2) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.it This method is effective for unprotected indazoles.

Bromination: Bromination at the C-3 position is commonly performed using N-bromosuccinimide (NBS) in various solvents like acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH2Cl2). chim.it Bromine (Br2) in the presence of a base or in acetic acid has also been employed. chim.it

Chlorination: N-chlorosuccinimide (NCS) is a common reagent for the chlorination of the C-3 position. chim.it The reaction can be catalyzed by DMSO. chim.it Metal-free halogenation of 2-substituted indazoles at the C-3 position using NBS or NCS in ethanol (B145695) or water has also been reported. researchgate.net

Table 3: Reagents for Electrophilic Halogenation at C-3 of Indazole
HalogenationReagent(s)Reference
IodinationI2 / KOH chim.it
BrominationNBS or Br2 chim.it
ChlorinationNCS chim.it

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, and these methods have been applied to the C-3 position of indazoles.

C-H Alkylation: The introduction of alkyl groups at the C-3 position can be accomplished through a multi-step sequence involving metallation. For example, regioselective zincation of N-1 protected indazole at the C-3 position, followed by a copper-catalyzed reaction with an appropriate electrophile, can yield 3-alkylated indazoles. chim.it

C-H Arylation: The C-3 arylation of 1H-indazoles has been a significant challenge due to the lower reactivity of this position. nih.govrsc.org However, several palladium-catalyzed methods have been developed. A practical system using a Pd(II)/1,10-phenanthroline (Phen) catalyst has been reported for the direct C-3 arylation of indazoles with aryl iodides or bromides. nih.govrsc.org The use of solvents like toluene (B28343) or chlorobenzene (B131634) was found to be crucial for reactivity and selectivity. nih.gov The C-H arylation of 1H-indazoles has also been achieved in water using a Pd(OAc)2/PPh3 catalytic system. mdpi.com It is often necessary to protect the N-1 position of the indazole to achieve efficient C-3 arylation. researchgate.net For instance, after C-3 iodination, the N-H group can be protected with a Boc group before proceeding with a Suzuki-Miyaura cross-coupling reaction. mdpi.com

Functionalization at the C-3 Position of the Indazole

Metalation Strategies (e.g., Zincation) for C-3 Functionalization

Direct functionalization of the C-3 position of the indazole ring is a key strategy for synthesizing derivatives with diverse pharmacological profiles. chim.itnih.govmdpi.com Due to the inherent lack of nucleophilicity at this position, direct alkylation or arylation is challenging. nih.gov Consequently, metalation strategies have been developed to activate the C-3 carbon for subsequent cross-coupling reactions.

A prominent method involves the regioselective C-3 zincation of N1-protected indazoles. chim.it This process typically uses a strong, non-nucleophilic base to deprotonate the C-3 position, followed by transmetalation with a zinc salt. For instance, treatment of an N-protected indazole with a hindered base like 2,2,6,6-tetramethylpiperidylzinc chloride (TMPZnCl·LiCl) or a combination of n-butyllithium (n-BuLi) and zinc chloride (ZnCl₂) can generate a 3-zincated indazole intermediate. chim.itresearchgate.net This organozinc species is then amenable to a variety of palladium-catalyzed Negishi cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position. chim.it While this strategy is generally applied to N1-protected indazoles, the principles can be extended to 6-(1-Boc-3-pyrrolidinyl)-1H-indazole, provided the indazole N-H is transiently protected during the metalation sequence.

Table 1: Reagents for C-3 Metalation of Indazoles

Step Reagent/Reagent Class Purpose Example
Deprotonation Hindered Lithium Amide Base or Alkyllithium Regioselective deprotonation at C-3 Lithium tetramethylpiperidide (LiTMP), n-Butyllithium (n-BuLi)
Transmetalation Zinc Halide Formation of organozinc intermediate Zinc Chloride (ZnCl₂)
Cross-Coupling Palladium Catalyst & Coupling Partner C-C bond formation Pd(PPh₃)₄, Aryl Halide (for Negishi Coupling)
Nitration and Amination Reactions

Electrophilic aromatic substitution reactions, such as nitration and amination, provide another route to functionalize the indazole core. wikipedia.org However, the indazole ring system exhibits complex reactivity towards electrophiles. Compared to benzene (B151609), the heteroaromatic ring is generally less reactive, and the presence of the nitrogen atoms can lead to catalyst inhibition and mixtures of products. wikipedia.org

Direct nitration of indazoles is not a widely reported transformation. chim.it When it is achieved, it often requires specific conditions to control regioselectivity. For instance, radical C-3 nitration of 2H-indazoles has been accomplished using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) suggests that nitration can occur on the benzene ring portion as well, with the position influenced by existing substituents. chim.it For this compound, the pyrrolidinyl group at the C-6 position would act as an ortho-, para-director, potentially directing electrophiles to the C-5 and C-7 positions.

Direct C-3 amination is also challenging. A more successful, albeit indirect, approach involves the use of 1H-indazole N-oxides. researchgate.net These intermediates can be activated to allow for the selective introduction of various functional groups, including amino groups, at the C-3 position. researchgate.net

Chemical Transformations Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine portion of the molecule offers a reliable handle for chemical modification, primarily through reactions involving the nitrogen atom. The tert-butoxycarbonyl (Boc) protecting group is key to this strategy, as its removal unmasks a secondary amine ready for further functionalization.

Selective N-Boc Deprotection Methods

The most common method for N-Boc deprotection involves treatment with strong acids. nih.govresearchgate.net The mechanism proceeds via protonation of the carbamate (B1207046) carbonyl, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger.

Trifluoroacetic acid (TFA), often used as a 20-50% solution in a non-nucleophilic solvent like dichloromethane (DCM), is highly effective for this purpose. nih.govresearchgate.net Another frequently used reagent is hydrogen chloride (HCl), typically as a solution in an organic solvent such as 1,4-dioxane, methanol (B129727), or ethyl acetate. nih.gov For substrates sensitive to strongly acidic conditions, solid-supported sulfonic acids, such as Amberlyst 15 or silica-supported reagents, can be employed. biotage.co.jp These heterogeneous catalysts facilitate an easier workup and can be used in "catch-release" purification protocols, often accelerated by microwave heating. biotage.co.jp

Table 2: Common Acidic Reagents for N-Boc Deprotection

Reagent Typical Solvent Temperature Key Features
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 °C to Room Temp Highly effective, volatile, requires careful handling. nih.gov
Hydrogen Chloride (HCl) 1,4-Dioxane, Methanol, Ethyl Acetate 0 °C to Room Temp Common and cost-effective; available as pre-made solutions. nih.gov
Silica-Supported Sulfonic Acids Dichloromethane (DCM) Room Temp to 60°C (Microwave) Heterogeneous catalyst, allows for easy purification. biotage.co.jp
Aqueous Phosphoric Acid Water/Co-solvent Room Temp to Elevated Milder aqueous conditions. nih.gov

While the N-Boc group on an aliphatic amine like pyrrolidine is generally considered stable to basic conditions, certain N-Boc protected heterocycles can be deprotected using bases. nih.govarkat-usa.org For example, N-Boc groups on imidazoles, pyrazoles, and indoles have been shown to be labile to reagents such as sodium methoxide (B1231860) in methanol, potassium carbonate in methanol, or sodium borohydride (B1222165) in ethanol. arkat-usa.org

This difference in lability is the foundation for achieving regioselectivity in molecules containing multiple Boc groups. In a hypothetical molecule where both the pyrrolidine nitrogen and the indazole N-1 nitrogen are protected with Boc groups, treatment with a mild base could selectively cleave the more labile N-Boc group from the indazole ring while leaving the robust aliphatic N-Boc group on the pyrrolidine intact. arkat-usa.org Direct base-mediated deprotection of the pyrrolidine N-Boc is uncommon but can be achieved under specific, often harsh, conditions, for example, using sodium tert-butoxide in wet tetrahydrofuran. nih.gov

To avoid strongly acidic or basic conditions that might be incompatible with other functional groups in a complex molecule, a variety of milder deprotection methods have been developed. mdpi.com

Thermolytic cleavage is one such option, where heating the N-Boc compound, often in a high-boiling point solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), effects the removal of the protecting group. researchgate.netresearchgate.net This process can be significantly accelerated using microwave irradiation. researchgate.net

Reagent-based neutral methods offer another alternative. A mild and efficient procedure involves the use of oxalyl chloride in methanol at room temperature. nih.govrsc.org Other reported conditions include the use of trimethylsilyl (B98337) iodide (TMSI) in the presence of a mild base like sodium bicarbonate to maintain pH neutrality, as well as various metal catalysts. nih.govreddit.com

Table 3: Alternative and Neutral N-Boc Deprotection Methods

Method Class Reagent/Condition Solvent Temperature Key Features
Thermolytic High Temperature (Heating or Microwave) TFE, HFIP, Toluene >150 °C Avoids acidic/basic reagents; suitable for robust molecules. researchgate.net
Reagent-Based Oxalyl Chloride Methanol Room Temp Mild, rapid, and efficient under neutral conditions. nih.gov
Reagent-Based Trimethylsilyl Iodide (TMSI) Dichloromethane (DCM) Room Temp Can be performed under pH-neutral conditions with a solid base. reddit.com
Catalytic Metal Catalysts (e.g., ZnCl₂, FeCl₃) Various Various Lewis acid catalysis under potentially milder conditions than Brønsted acids. mdpi.com

Subsequent Functionalization of the Deprotected Pyrrolidinyl Nitrogen

Following the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound, the resultant compound, 6-(pyrrolidin-3-yl)-1H-indazole, possesses a reactive secondary amine on the pyrrolidine ring. This nitrogen atom serves as a key handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents. These modifications are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of indazole-based compounds, particularly in the development of kinase inhibitors. The primary derivatization strategies include acylation, sulfonylation, and reductive amination.

Acylation Reactions

The secondary amine of 6-(pyrrolidin-3-yl)-1H-indazole readily undergoes acylation when treated with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents. This reaction forms a stable amide bond and is a common method for introducing a wide range of functional groups.

In a typical procedure, 6-(pyrrolidin-3-yl)-1H-indazole is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A base, commonly a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the acid generated during the reaction. The acylating agent, for instance, an acid chloride like cyclopropanecarbonyl chloride, is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. The mixture is typically stirred for several hours at room temperature to ensure the completion of the reaction, yielding the corresponding N-acyl derivative.

EntryReactant 1Reactant 2Reagents and ConditionsProduct
16-(Pyrrolidin-3-yl)-1H-indazoleCyclopropanecarbonyl chlorideTriethylamine (TEA), Dichloromethane (DCM)(Cyclopropyl)(3-(1H-indazol-6-yl)pyrrolidin-1-yl)methanone
26-(Pyrrolidin-3-yl)-1H-indazole2-Methylpropanoyl chlorideTriethylamine (TEA), Dichloromethane (DCM)(3-(1H-indazol-6-yl)pyrrolidin-1-yl)(2-methyl-1-oxopropyl)methanone

Sulfonylation Reactions

Sulfonylation of the pyrrolidinyl nitrogen introduces a sulfonamide group, a key structural motif in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor. The reaction is analogous to acylation and is typically performed by reacting 6-(pyrrolidin-3-yl)-1H-indazole with a sulfonyl chloride in the presence of a base.

For example, the reaction with methanesulfonyl chloride in a solvent like DCM and in the presence of triethylamine affords 6-(1-(methylsulfonyl)pyrrolidin-3-yl)-1H-indazole. This transformation is generally efficient and provides access to a class of derivatives with distinct electronic and steric properties compared to their acyl counterparts.

EntryReactant 1Reactant 2Reagents and ConditionsProduct
16-(Pyrrolidin-3-yl)-1H-indazoleMethanesulfonyl chlorideTriethylamine (TEA), Dichloromethane (DCM)6-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-indazole

Reductive Amination

Reductive amination is a versatile and powerful method for introducing alkyl substituents to the pyrrolidinyl nitrogen. This two-step, one-pot process involves the initial reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine.

The choice of reducing agent is critical for the success of the reaction, as it must be capable of reducing the iminium ion intermediate without reducing the starting carbonyl compound. Common reagents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride.

A typical protocol involves stirring 6-(pyrrolidin-3-yl)-1H-indazole with an aldehyde, such as acetaldehyde, in a solvent like DCM or dichloroethane (DCE). A mild acid, like acetic acid, may be added to catalyze the formation of the iminium ion. Subsequently, the reducing agent, sodium triacetoxyborohydride, is added, and the reaction is monitored until the formation of the N-alkylated product is complete. This method allows for the synthesis of a diverse array of derivatives, including those bearing ethyl, cyclopropylmethyl, and other alkyl groups on the pyrrolidine nitrogen.

EntryReactant 1Reactant 2Reagents and ConditionsProduct
16-(Pyrrolidin-3-yl)-1H-indazoleAcetaldehydeSodium triacetoxyborohydride (STAB), Dichloromethane (DCM)6-(1-Ethylpyrrolidin-3-yl)-1H-indazole
26-(Pyrrolidin-3-yl)-1H-indazoleCyclopropanecarbaldehydeSodium triacetoxyborohydride (STAB), Acetic Acid, Dichloromethane (DCM)6-(1-(Cyclopropylmethyl)pyrrolidin-3-yl)-1H-indazole

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for Synthetic Pathways and Transformations

While specific mechanistic studies for the synthesis of 6-(1-Boc-3-pyrrolidinyl)-1H-indazole are not extensively detailed in the public domain, the reaction mechanisms for the formation of the core indazole scaffold are well-documented. These pathways often involve cyclization reactions that form the crucial N-N bond.

Common synthetic strategies for the indazole ring system include:

Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination has been shown to be an effective method for constructing various 1H-indazoles. Preliminary mechanistic studies suggest that this type of reaction may proceed through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.gov

Ullmann-Type Reactions: Copper-mediated intramolecular Ullmann reactions are a scalable approach for forming the 1H-indazole ring. This process typically involves the cyclization of a hydrazone derivative. thieme-connect.com

[3+2] Cycloaddition: The indazole skeleton can be constructed using a [3+2] annulation approach, for example, between arynes and hydrazones. organic-chemistry.org This method involves the 1,3-dipolar cycloaddition of an in situ generated diazo compound with an aryne. organic-chemistry.org

Reductive Cyclization: The synthesis of 2H-indazoles can be achieved through the reductive cyclization of ortho-imino-nitrobenzene substrates, promoted by reagents like tri-n-butylphosphine. organic-chemistry.org Another method involves the cyclization of o-nitrobenzylidene amines under microwave conditions with a suitable catalyst and reducing agent. organic-chemistry.org

The synthesis of the pyrrolidine (B122466) moiety and its attachment to the indazole core would involve separate mechanistic steps, likely copper-catalyzed C-H amination processes, which can proceed through a Cu(I)/Cu(II) catalytic cycle. nih.gov The elucidation of these complex, multi-step syntheses relies on a combination of experimental evidence, such as the isolation of intermediates, and computational modeling to map out the most plausible reaction pathways.

Application of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of chemical reactions and molecular properties of indazole derivatives. nih.govrsc.org These theoretical studies complement experimental findings by providing a molecular-level understanding of reaction mechanisms, selectivity, and reactivity.

DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This analysis helps to determine the most energetically favorable pathway for the synthesis of indazoles. For instance, DFT has been employed to investigate the mechanism of copper-catalyzed C-H amination for the synthesis of pyrrolidines, proposing a Cu(I)/Cu(II) catalytic cycle. nih.gov In the study of indazole alkylation, DFT calculations suggest that different mechanisms, such as chelation or the influence of non-covalent interactions (NCIs), can drive the reaction toward specific products. nih.govbeilstein-journals.orgsemanticscholar.org By calculating the activation energies for different proposed steps, researchers can validate or refute hypothesized mechanisms. researchgate.net

A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the geometries of reactants, products, and transition states. nih.govcore.ac.uk

Table 1: Representative Energy Calculations for Indazole Derivatives

Compound/SystemCalculated ParameterValue (eV)Significance
Indazole LigandHOMO-LUMO Energy Gap (Eg)5.17Indicates chemical reactivity and stability. core.ac.uk
Ag(I)-Indazole ComplexHOMO-LUMO Energy Gap (Eg)4.28A smaller gap suggests increased reactivity upon complexation. core.ac.uk
Indazole Derivative 8aHOMO Energy-5.27715Relates to the electron-donating ability of the molecule. nih.gov
Indazole Derivative 8aLUMO Energy-2.60523Relates to the electron-accepting ability of the molecule. nih.gov

A significant challenge in the functionalization of indazoles is controlling the regioselectivity, particularly during N-alkylation, which can produce a mixture of N1 and N2 substituted products. beilstein-journals.org DFT calculations have proven highly effective in predicting and explaining the observed regioselectivity.

Studies have shown that the outcome of alkylation can be directed by the choice of reagents and reaction conditions. DFT calculations support a chelation mechanism for producing N1-substituted products when a cesium salt is used with an indazole bearing a coordinating group at the C3 position. nih.govbeilstein-journals.org Conversely, other non-covalent interactions can favor the formation of the N2 product under different conditions. nih.govbeilstein-journals.org Natural Bond Orbital (NBO) analyses of partial charges and Fukui indices, which describe the electron density distribution, can further rationalize the observed regiochemical outcomes. nih.govsemanticscholar.org Similarly, DFT has been used to understand the regioselectivity and diastereoselectivity in other complex reactions involving heterocyclic systems. rsc.org

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical and biological properties. The indazole ring is an aromatic, bicyclic system, while the pyrrolidine ring is a non-planar, five-membered saturated ring.

Computational methods are used to determine the preferred conformations of both ring systems. The pyrrolidine ring typically adopts two predominant, low-energy "pucker" modes: the Cγ-endo (envelope conformation where the fourth carbon is out of the plane on the same side as the carboxyl group in proline) and Cγ-exo conformations. nih.gov The specific pucker is influenced by the nature and stereochemistry of its substituents. nih.gov For the Boc-protected pyrrolidine in the target molecule, steric and electronic effects of the Boc group and the indazole substituent at position 3 would dictate the conformational equilibrium of the ring. nih.gov Conformational studies on proline analogues with different ring sizes have shown that both backbone structure and solvent polarity can significantly influence ring puckering and conformational preferences. nih.gov

DFT is a powerful tool for calculating a molecule's electronic properties and various reactivity descriptors that help predict its chemical behavior. nih.gov These descriptors provide insight into where a molecule is most likely to undergo an electrophilic or nucleophilic attack.

Key electronic properties and descriptors include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govcore.ac.uk

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule. It helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov

Fukui Indices: These indices are derived from conceptual DFT and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 2: DFT-Calculated Reactivity Descriptors for Indazole Derivatives

CompoundDescriptorCalculated ValueInterpretation
Methyl 5-bromo-1H-indazole-3-carboxylateN1 Fukui Index (f-)0.144Predicts reactivity at the N1 position towards electrophiles. nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateN2 Fukui Index (f-)0.222Predicts higher reactivity at the N2 position towards electrophiles. nih.gov
Methyl 1H-indazole-7-carboxylateN1 Partial Charge (NBO)-0.378Indicates the calculated electron density at the N1 atom. nih.gov
Methyl 1H-indazole-7-carboxylateN2 Partial Charge (NBO)-0.225Indicates the calculated electron density at the N2 atom. nih.gov

Applications of 6 1 Boc 3 Pyrrolidinyl 1h Indazole As a Chemical Building Block and Scaffold

Role in the Construction of Complex Organic Molecules

The primary and most well-documented application of 6-(1-Boc-3-pyrrolidinyl)-1H-indazole is as a crucial intermediate in the synthesis of complex organic molecules, most notably in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies, and the indazole scaffold is a key pharmacophore in several of these drugs. nih.govresearchgate.net

One of the most prominent examples is the synthesis of Niraparib, an orally active PARP inhibitor used for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. acs.org The synthesis of Niraparib involves the coupling of a protected pyrrolidinyl or piperidinyl group with a functionalized indazole core. While various synthetic routes to Niraparib exist, a common strategy involves the use of a protected pyrrolidinyl-bearing aniline (B41778) derivative which is then used to construct the final molecule. tandfonline.comnih.gov Although not always explicitly named as "this compound," intermediates with this core structure are central to forming the final drug substance. The Boc-protected pyrrolidinyl group is introduced to the indazole scaffold, and subsequent deprotection and further functionalization lead to the final complex structure of Niraparib. cellmolbiol.org

The indazole ring system itself is a privileged scaffold in medicinal chemistry due to its ability to mimic the indole (B1671886) nucleus and participate in various biological interactions. researchgate.netmdpi.com The attachment of the Boc-protected pyrrolidine (B122466) at the 6-position provides a key anchor point for introducing further chemical diversity and optimizing the pharmacokinetic and pharmacodynamic properties of the final compound.

Key Intermediates in Niraparib Synthesis
Intermediate NameCAS NumberRole in Synthesis
Methyl 3-methyl-2-nitrobenzoate5471-82-9Starting material for the indazole core of Niraparib. acs.org
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate1171197-20-8A key building block containing the protected amine, often coupled with the indazole moiety. acs.org
4-(piperidin-3-yl)aniline19733-56-3A deprotected version of the piperidine-containing fragment used in Niraparib synthesis. acs.org

Utility in Library Synthesis for Chemical Diversification

The structural features of this compound make it an attractive candidate for use in library synthesis to generate a diverse range of chemical entities for biological screening. The indazole core offers multiple sites for functionalization, and the Boc-protected pyrrolidine provides a convenient handle for diversification. nih.gov

Following the removal of the Boc protecting group, the secondary amine of the pyrrolidine ring can be reacted with a wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes (via reductive amination), to introduce a variety of substituents. This approach allows for the parallel synthesis of a library of analogues, each with unique properties. acs.org While specific, large-scale library syntheses using this compound as the starting scaffold are not extensively detailed in the public domain, the principles of combinatorial chemistry strongly support its potential in this area. The synthesis of libraries of related pyrimidine-5-carboxamides has been demonstrated using a parallel solution-phase approach, highlighting the feasibility of such strategies with similar heterocyclic building blocks. acs.org

The indazole scaffold itself has been the subject of library synthesis efforts aimed at discovering new bioactive compounds. nih.gov The combination of the versatile indazole core with the readily diversifiable pyrrolidine side chain makes this compound a promising starting point for the generation of focused libraries targeting specific enzyme families, such as kinases or PARPs.

Application in the Development of Chemical Probes for Mechanistic Research

While the primary application of this compound has been in the synthesis of therapeutic agents, its scaffold holds potential for the development of chemical probes for mechanistic research. Chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. acs.org

Given that the indazole-pyrrolidine scaffold is a core component of potent PARP inhibitors, derivatives of this compound could be modified to create probes to study PARP biology. For example, by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the pyrrolidine nitrogen (after Boc deprotection), researchers could create probes for use in a variety of applications, including:

Target engagement studies: To confirm that a drug binds to its intended target within a cell.

Cellular imaging: To visualize the subcellular localization of the target protein.

Proteomics studies: To identify the binding partners of the target protein.

The development of chemical probes for PARP inhibitors is an active area of research. While there are no specific reports of this compound being used directly for this purpose, its role as a key intermediate in the synthesis of a potent PARP inhibitor makes its derivatives attractive starting points for the design of such probes. The ability to easily modify the pyrrolidine portion of the molecule would allow for the straightforward incorporation of the necessary reporter groups for probe development. acs.org

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Key areas for exploration include:

Direct C-H Functionalization: Investigating transition-metal catalyzed or photocatalytic C-H activation strategies to directly install the Boc-pyrrolidinyl group onto the indazole core would represent a significant improvement over classical cross-coupling methods. rsc.orghilarispublisher.com This approach could shorten synthetic sequences and reduce the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Developing new ways to construct the indazole ring system with the 6-substituent already in place could provide more convergent and efficient routes. nih.govacs.org

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high selectivity and milder reaction conditions, contributing to more sustainable processes.

Synthetic Strategy Potential Advantages Key Challenges
Direct C-H FunctionalizationFewer synthetic steps, reduced waste, increased atom economy.Regioselectivity control, catalyst cost and sensitivity.
Novel Cyclization MethodsIncreased convergency, potential for stereocontrol.Substrate scope, reaction condition optimization.
BiocatalysisHigh selectivity, mild conditions, environmentally benign.Enzyme availability and stability, substrate specificity.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of 6-(1-Boc-3-pyrrolidinyl)-1H-indazole has not been extensively studied. A deeper understanding of its reactivity could unlock new synthetic pathways and applications. Future work should systematically explore the reactivity of the different positions on both the indazole and pyrrolidine (B122466) rings.

Potential areas of investigation include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the indazole core at positions other than the nitrogen atoms, such as C-3, C-4, C-5, and C-7, would be highly valuable for creating diverse molecular libraries for drug discovery. researchgate.netchim.it

Transformations of the Pyrrolidine Ring: Exploring reactions that modify the pyrrolidine ring, such as ring-opening or functionalization at the C-4 position, could lead to novel scaffolds.

Photocatalysis and Electrochemistry: Employing modern synthetic techniques like photocatalysis and electrochemistry could reveal novel transformations and reactivity patterns that are not accessible through traditional thermal methods. researchgate.net

Reactive Site Potential Transformation Significance
Indazole C-3Arylation, alkylation, amination. chim.itAccess to key pharmacophores for kinase inhibition. nih.gov
Indazole C-4/C-5/C-7Halogenation, borylation for further coupling.Generation of diverse analogues for structure-activity relationship (SAR) studies.
Pyrrolidine C-4Oxidation, fluorination.Introduction of new functional groups to modulate properties.

Advancement in Chemo-, Regio-, and Stereoselective Functionalization

Achieving high levels of selectivity is a persistent challenge in the synthesis of complex heterocyclic molecules. For this compound, controlling selectivity is crucial due to the presence of multiple reactive sites and a stereocenter.

Future research should prioritize:

Regiocontrolled N-Alkylation/Arylation: Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org Developing highly regioselective methods for the functionalization of either nitrogen atom is a critical goal. rsc.org

Stereocontrolled Synthesis: The pyrrolidinyl substituent contains a stereocenter, and the synthesis of enantiomerically pure forms of the molecule is essential for its application in medicinal chemistry. Research into asymmetric syntheses or efficient chiral resolutions is needed.

Chemoselective Reactions: Given the multiple functional groups (indazole N-H, Boc-carbamate, aromatic ring), developing reactions that selectively target one site without affecting the others is a significant challenge that needs to be addressed.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The adoption of modern technologies like automation and flow chemistry can significantly accelerate the synthesis and optimization of complex molecules like this compound.

Future directions include:

Flow Synthesis: Translating multi-step batch syntheses into continuous flow processes can offer numerous advantages, including improved safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. durham.ac.ukmdpi.comuc.pt This is particularly beneficial for reactions that are hazardous or difficult to control in batch. sci-hub.se

Automated Synthesis Platforms: Utilizing robotic systems for reaction setup, monitoring, and workup can enable high-throughput experimentation. springerprofessional.de This would allow for the rapid screening of reaction conditions to optimize the synthesis of the target molecule and its derivatives.

In-line Analysis: Integrating analytical techniques (e.g., HPLC, NMR) directly into a flow synthesis setup allows for real-time reaction monitoring and optimization, leading to faster process development. durham.ac.uk

Harnessing Machine Learning and AI for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. nih.gov These tools can be harnessed to tackle challenges in the synthesis of this compound.

Future research in this area should focus on:

Retrosynthesis Prediction: Using AI-powered retrosynthesis software to propose novel and efficient synthetic routes to the target molecule. beilstein-journals.org

Reaction Condition Optimization: Employing ML algorithms to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, stoichiometry) for key synthetic steps, thereby reducing the need for extensive experimental screening. rjptonline.orgprinceton.edu

Predicting Reactivity and Selectivity: Developing ML models that can accurately predict the outcome of reactions, including regioselectivity and stereoselectivity, based on the molecular structure and reaction parameters. researchgate.net This would provide valuable insights for designing more efficient and selective synthetic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.